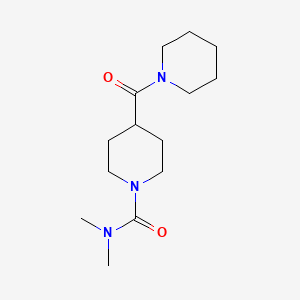
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone is a chemical compound that has been the subject of extensive scientific research. This compound has been found to have potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. In
作用机制
The mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone is not fully understood. However, it has been proposed that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis, a process of programmed cell death. It has also been suggested that this compound may inhibit the growth of cancer cells by interfering with their cell cycle.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and interfering with their cell cycle. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
One of the advantages of using 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone in lab experiments is its versatility. This compound can be used in various fields, such as pharmaceuticals, materials science, and organic chemistry. Another advantage is its cytotoxic effects on cancer cells, which make it a potential anticancer agent.
One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the research on 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone. One direction is to further explore its potential as an anticancer agent. This compound can be further studied for its mechanism of action and its efficacy in animal models.
Another direction is to explore its potential as a building block for the synthesis of novel materials. This compound can be used to synthesize various functional materials, such as fluorescent dyes and metal-organic frameworks.
Finally, this compound can be further studied for its potential as a ligand in catalytic reactions. It can be used to develop new and efficient catalytic systems for various organic transformations.
合成方法
The synthesis method of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone involves the reaction of 2-acetyl-3,4-dihydro-1-naphthaldehyde and 2-methylphenylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
科学研究应用
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone has been found to have potential applications in various scientific research fields. In the field of pharmaceuticals, this compound has been studied for its potential as an anticancer agent. It has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials. It has been found to be a versatile building block that can be used to synthesize various functional materials, such as fluorescent dyes and metal-organic frameworks.
In organic chemistry, this compound has been studied for its potential as a ligand in catalytic reactions. It has been found to be an effective ligand for various metal catalysts, such as palladium and copper catalysts.
属性
IUPAC Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-2-3-7-14(13)12-17(20)19-11-5-8-15-16(19)9-4-10-18-15/h2-4,6-7,9-10H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFQCYHAAVZDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

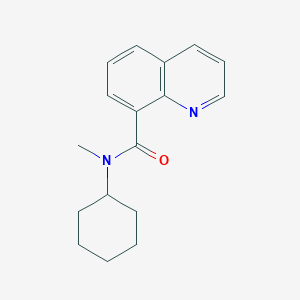
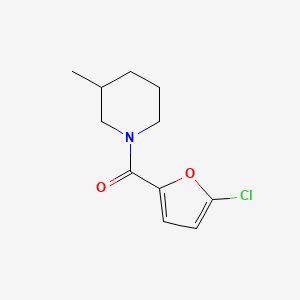
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)

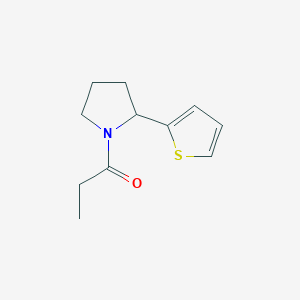

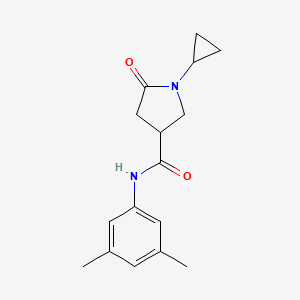
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)
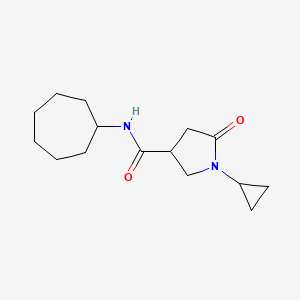
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
